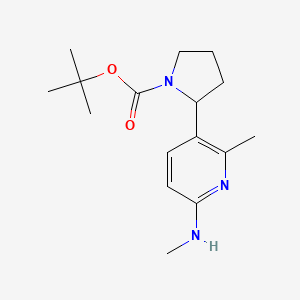

tert-Butyl 2-(2-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Beschreibung

tert-Butyl 2-(2-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound featuring a tert-butyloxycarbonyl (Boc)-protected pyrrolidine ring linked to a substituted pyridine moiety. The pyridine ring is functionalized with a methyl group at position 2 and a methylamino group at position 6, conferring distinct electronic and steric properties. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor ligands, given the prevalence of pyrrolidine and substituted pyridine motifs in medicinal chemistry .

Eigenschaften

Molekularformel |

C16H25N3O2 |

|---|---|

Molekulargewicht |

291.39 g/mol |

IUPAC-Name |

tert-butyl 2-[2-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H25N3O2/c1-11-12(8-9-14(17-5)18-11)13-7-6-10-19(13)15(20)21-16(2,3)4/h8-9,13H,6-7,10H2,1-5H3,(H,17,18) |

InChI-Schlüssel |

DUWMUFVIIXPPGU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)NC)C2CCCN2C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Boc Protection of Amine Groups

The tert-butyloxycarbonyl (Boc) group is critical for masking the pyrrolidine nitrogen during subsequent reactions. A representative protocol involves:

Coupling Reactions for Pyrrolidine-Pyridine Linkage

Palladium-catalyzed cross-coupling reactions are pivotal for connecting the pyrrolidine and pyridine rings. For example:

Functionalization of Pyridine Moieties

Introducing the methylamino group at the pyridine’s 6-position involves:

-

Nitration followed by reduction : Reacting 6-chloropyridine-3-boronic acid with methylamine under high-pressure hydrogenation.

-

Direct amination : Using CuI/L-proline catalysts to substitute chlorine with methylamino groups in DMSO at 80°C.

Stepwise Synthesis Protocols

Initial Synthesis from 2-Amino-6-methylpyridine

A widely cited route begins with 2-amino-6-methylpyridine (3 ):

-

Boc protection : React 3 with (Boc)₂O and TEA in THF to yield 4 (97% yield).

-

Lithiation and epoxide opening : Treat 4 with n-BuLi, then react with epoxide 5 to form alcohol 6 (75% yield).

-

Cyclization : Use TBSCl to protect the alcohol, followed by Boc group introduction and TBAF-mediated deprotection to yield the pyrrolidine core.

-

Methylamination : Employ Ullmann coupling with methylamine and CuBr to install the methylamino group.

Alternative Route via Chloropyridine Intermediate

An alternative pathway avoids lithiation steps:

-

Start with 6-chloro-2-methylpyridin-3-amine.

-

Perform Suzuki-Miyaura coupling with pyrrolidine-1-tert-butyl carboxylate boronic ester using Pd(PPh₃)₄ (82% yield).

-

Replace chlorine with methylamino via catalytic amination (CuI, 70°C, 12 h).

Industrial-Scale Production Techniques

Continuous Flow Microreactor Systems

Recent advances leverage flow chemistry to enhance scalability:

-

Benefits : Improved heat transfer, reduced reaction times, and higher purity.

-

Example : A microreactor setup for Heck coupling achieves 95% conversion in 10 minutes vs. 24 hours in batch reactors.

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 h | 10 min |

| Yield | 78% | 92% |

| Impurity Profile | 5–7% | <1% |

Green Chemistry Innovations

-

Solvent replacement : Cyclopentyl methyl ether (CPME) replaces carcinogenic solvents like DMF.

-

Catalyst recycling : Immobilized Pd catalysts reduce metal leaching and costs.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR : Key signals include δ 1.42 ppm (tert-butyl), δ 2.25 ppm (pyrrolidine CH₂), and δ 6.58 ppm (pyridine H).

-

HRMS : Calculated for C₁₆H₂₅N₃O₂ [M+H]⁺: 292.2018; Found: 292.2021.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Lithiation-Epoxide | 68 | 98 | 120 |

| Suzuki Coupling | 82 | 99 | 95 |

| Flow Chemistry | 92 | 99.5 | 80 |

The Suzuki route offers the best balance of yield and cost, while flow chemistry excels in purity.

Challenges and Optimization Strategies

Managing Steric Hindrance

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

Substitution: The tert-butyl and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

Oxidation: N-oxides of the original compound.

Reduction: Derivatives with reduced pyridine rings.

Substitution: Compounds with different functional groups replacing the tert-butyl or methylamino groups.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Drug Development: Investigated for potential pharmacological activities, including as enzyme inhibitors or receptor modulators.

Biological Probes: Used in research to study biological pathways and mechanisms.

Industry:

Material Science:

Agriculture: Investigated for use in agrochemicals.

Wirkmechanismus

The mechanism by which tert-Butyl 2-(2-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs are cataloged in pyridine derivative databases and commercial catalogs. Key differences arise in substituent patterns, heterocyclic systems, and protective groups, which influence reactivity, solubility, and biological activity. Below is a detailed analysis:

Substituent Variations on the Pyridine Ring

a) Halogenated Derivatives

- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Substituents: Bromine at pyridine-C5, methoxy at C3. Impact: Bromine increases molecular weight (MW) and may enhance electrophilic substitution reactivity.

- tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

b) Amino and Alkylamino Derivatives

- 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine

c) Fluorinated Derivatives

- tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate Substituents: Fluorine at C2, pyrrolidine at C5.

Variations in the Pyrrolidine Moiety

- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Heterocyclic System Replacements

- tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate Heterocycle: Pyrazine instead of pyridine.

Structural and Functional Comparison Table

Biologische Aktivität

tert-Butyl 2-(2-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a tert-butyl group, a pyrrolidine ring, and a pyridine moiety featuring a methylamino substituent. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and neuropharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 278.36 g/mol. Its structure allows it to undergo typical reactions associated with esters and amines, including hydrolysis and nucleophilic substitutions, which may enhance its reactivity towards biological targets.

Potential Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, particularly:

- Neuroprotective Effects : Preliminary studies suggest that this compound may influence neurotransmitter activity in the central nervous system, potentially providing therapeutic benefits in neurological disorders.

- Receptor Binding : Interaction studies indicate that it may bind to specific receptors in the brain, similar to other compounds in its class, enhancing its pharmacological profile.

Structure-Activity Relationship (SAR)

The presence of the methylamino group on the pyridine ring is significant as it may enhance biological activity and selectivity for certain targets. A comparison with structurally similar compounds reveals insights into its unique properties:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate | 137496-71-0 | 0.94 |

| (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | 239483-09-1 | 0.98 |

| tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | 207405-68-3 | 0.96 |

| (R)-tert-butyl 2-(methylamino)methylpyrrolidine-1-carboxylate | 783325-25-7 | 0.94 |

This table illustrates how structural variations can influence biological activity, with the methylamino group likely playing a critical role in enhancing interaction with biological targets.

Q & A

Q. What are the key synthetic routes for tert-Butyl 2-(2-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach uses tert-butyl-protected intermediates as starting materials. For example:

- Step 1 : Coupling of a substituted pyridine (e.g., 2-methyl-6-(methylamino)pyridine) with a pyrrolidine derivative via Buchwald-Hartwig amination or nucleophilic substitution .

- Step 2 : Introduction of the tert-butyl carbamate group under mild conditions using Boc anhydride and a base (e.g., triethylamine) in dichloromethane at 0–20°C .

- Step 3 : Purification via column chromatography or recrystallization.

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Pd catalysts, ligands, base (e.g., KPO) | Pyridine-pyrrolidine coupling |

| 2 | BocO, EtN, CHCl | Boc protection |

| 3 | Silica gel chromatography | Purification |

Q. Which spectroscopic methods are critical for structural characterization?

- NMR : H and C NMR confirm regiochemistry of the pyridine and pyrrolidine moieties (e.g., methylamino group at C6) .

- X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement .

- Mass Spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy).

Advanced Questions

Q. How can researchers design experiments to evaluate enzyme inhibition mechanisms?

- Target Selection : Prioritize enzymes with structural homology to those inhibited by analogs (e.g., metabolic enzymes or kinases) .

- Assay Design :

- In vitro Inhibition : Use fluorogenic substrates or ADP-Glo™ kinase assays.

- IC Determination : Perform dose-response curves (1 nM–10 µM range) with triplicate measurements.

- Structural Analysis : Co-crystallize the compound with the target enzyme to identify binding interactions (requires SHELX-refined X-ray data) .

Q. How to resolve contradictions in biological activity data across studies?

- Data Triangulation : Compare results from orthogonal assays (e.g., enzyme inhibition vs. cellular viability).

- Purity Verification : Re-examine compound purity via HPLC (>95%) and LC-MS to rule out degradation products .

- Solubility Adjustments : Test activity in buffers with varying polarity (e.g., DMSO/PBS ratios) to address false negatives from aggregation .

Table 2 : Common Data Discrepancies and Solutions

| Issue | Possible Cause | Resolution |

|---|---|---|

| Variable IC | Impurities or solvent effects | Re-synthesize compound; use standardized DMSO stocks |

| Inconsistent cellular activity | Poor membrane permeability | Modify substituents (e.g., add hydroxyl groups) |

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated degradation .

- Solubility Enhancement : Synthesize phosphate or hydrochloride salts .

- Plasma Protein Binding : Measure binding via equilibrium dialysis; reduce lipophilicity (LogP <3) by replacing tert-butyl with polar groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.